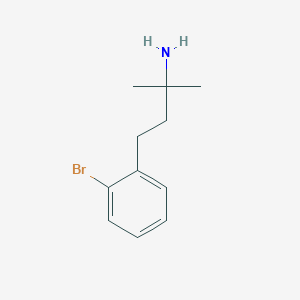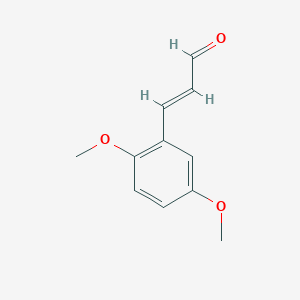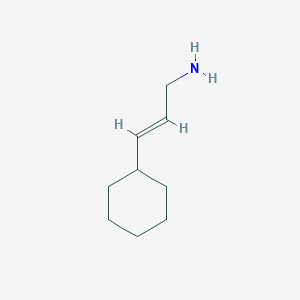
3-Cyclohexylprop-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexylprop-2-en-1-amine is an organic compound with the molecular formula C9H17N It belongs to the class of aliphatic amines and features a cyclohexyl group attached to a prop-2-en-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrogenation of Aniline: One common method for synthesizing 3-Cyclohexylprop-2-en-1-amine involves the complete hydrogenation of aniline using cobalt- or nickel-based catalysts. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + 3\text{H}_2 \rightarrow \text{C}{11}\text{NH}_2 ]
Alkylation of Ammonia: Another method involves the alkylation of ammonia using cyclohexanol. This process typically requires high temperatures and pressures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation due to its efficiency and scalability. The use of cobalt or nickel catalysts ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 3-Cyclohexylprop-2-en-1-amine can undergo oxidation reactions to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert this compound into more saturated amines or hydrocarbons.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
Oxidation: Cyclohexylprop-2-en-1-one
Reduction: Cyclohexylpropane
Substitution: Various substituted amines depending on the reagents used
Scientific Research Applications
3-Cyclohexylprop-2-en-1-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Cyclohexylprop-2-en-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects . The specific pathways involved depend on the context of its application, whether in medicinal chemistry or industrial processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: Similar in structure but lacks the prop-2-en-1-amine moiety.
Prop-2-en-1-amine: Lacks the cyclohexyl group, making it less hydrophobic and less sterically hindered.
Uniqueness
3-Cyclohexylprop-2-en-1-amine is unique due to the presence of both a cyclohexyl group and a prop-2-en-1-amine moiety. This combination imparts distinct chemical and physical properties, such as increased hydrophobicity and steric bulk, which can influence its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C9H17N |
|---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
(E)-3-cyclohexylprop-2-en-1-amine |
InChI |
InChI=1S/C9H17N/c10-8-4-7-9-5-2-1-3-6-9/h4,7,9H,1-3,5-6,8,10H2/b7-4+ |
InChI Key |
PQEXQHALYNSSCW-QPJJXVBHSA-N |
Isomeric SMILES |
C1CCC(CC1)/C=C/CN |
Canonical SMILES |
C1CCC(CC1)C=CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


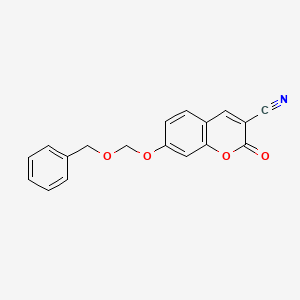
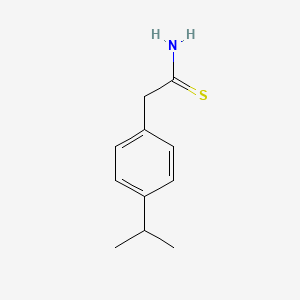

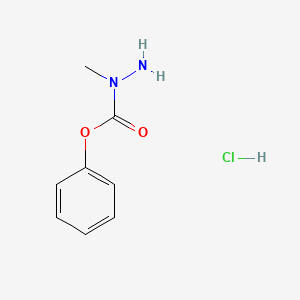
![{[3-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride](/img/structure/B13591002.png)
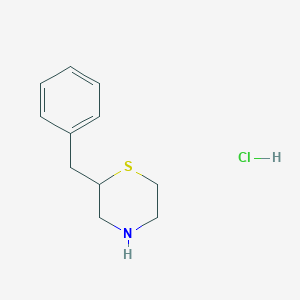

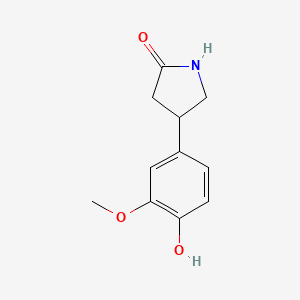
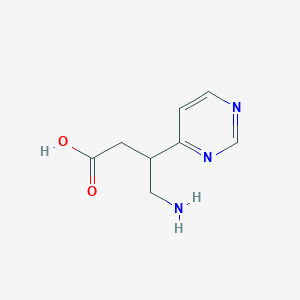
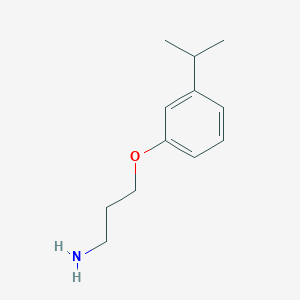
![3-[(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutyl]propanoicacid](/img/structure/B13591050.png)

